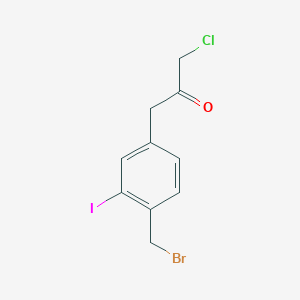
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, iodine, and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method is the radical benzylic bromination reaction, where a precursor compound such as 4-bromo-3-nitrotoluene undergoes bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then be further reacted to introduce the iodine and chlorine atoms under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing efficient and scalable reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its halogen atoms. The bromine, iodine, and chlorine atoms can form halogen bonds with various biological molecules, affecting their function and activity. These interactions can influence molecular pathways and cellular processes, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(4-(Bromomethyl)-3-iodophenyl)-3-chloropropan-2-one is unique due to the presence of three different halogen atoms in its structure. This combination of bromine, iodine, and chlorine atoms provides distinct chemical properties and reactivity compared to other similar compounds. The specific arrangement of these atoms also allows for unique interactions with biological molecules, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H9BrClIO |
|---|---|
Molekulargewicht |
387.44 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)-3-iodophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c11-5-8-2-1-7(4-10(8)13)3-9(14)6-12/h1-2,4H,3,5-6H2 |
InChI-Schlüssel |
RZWOLHHPSWHHGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)CCl)I)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


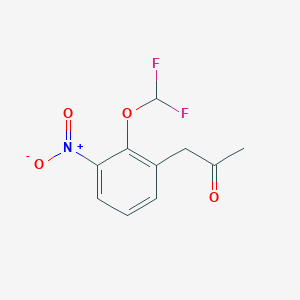


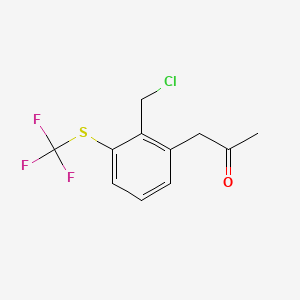
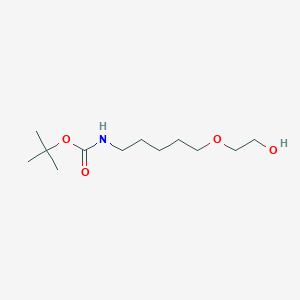
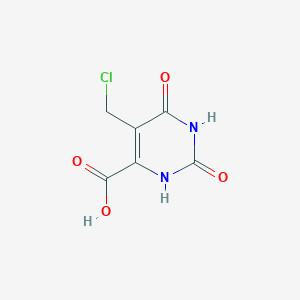



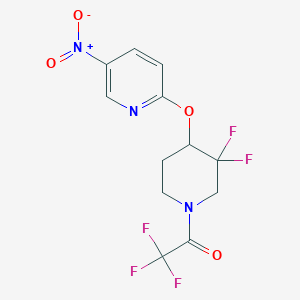

![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
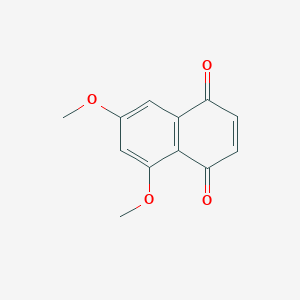
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
